molecular formula C16H16FN5O2S B2956742 N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891125-95-4

N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2956742
M. Wt: 361.4
InChI Key: YPTVOCUJSUMAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16FN5O2S and its molecular weight is 361.4. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis Applications

The compound has been explored in the context of radiosynthesis for PET imaging. One study describes the synthesis of a related compound, DPA-714, which is a selective ligand of the translocator protein (18 kDa) and can be labeled with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Molecular Probes Development

Another research area involves the development of molecular probes. A study focusing on Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, closely related to the query compound, has shown potential in crafting probes for studying the A2A adenosine receptor, which could be significant in pharmacological research (Kumar et al., 2011).

Potential Antiasthma Agents

Research has also identified compounds in the same family as potential antiasthma agents. A study found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, a class that includes the query compound, can act as mediator release inhibitors, which could have implications in asthma treatment (Medwid et al., 1990).

Antimicrobial Applications

Compounds within this class have been explored for their antimicrobial properties. Studies have synthesized novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones and evaluated them for their antimicrobial activities, indicating potential use in treating bacterial infections (Gomha et al., 2018).

Insecticidal Properties

These compounds have also shown potential as insecticides. A study on various heterocycles incorporating a thiadiazole moiety, closely related to the compound , demonstrated insecticidal properties against the cotton leafworm, suggesting potential agricultural applications (Fadda et al., 2017).

Anticancer Research

In the field of oncology, similar compounds have been investigated for their anticancer properties. Research has synthesized triazolopyrimidines as anticancer agents, with a focus on their unique mechanism of tubulin inhibition, which is crucial in cancer treatment strategies (Zhang et al., 2007).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2S/c1-2-5-10-8-13(23)19-15-20-21-16(22(10)15)25-9-14(24)18-12-7-4-3-6-11(12)17/h3-4,6-8H,2,5,9H2,1H3,(H,18,24)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTVOCUJSUMAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

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